1-(Benzo[b]thiophen-7-yl)ethan-1-ol
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Overview
Description
1-(Benzo[b]thiophen-7-yl)ethan-1-ol is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzo[b]thiophen-7-yl)ethan-1-ol can be synthesized through several synthetic routes. One common method involves the reduction of 1-(Benzo[b]thiophen-7-yl)ethan-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of solvent and reaction conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[b]thiophen-7-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(Benzo[b]thiophen-7-yl)ethan-1-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: As mentioned earlier, the compound can be synthesized through the reduction of 1-(Benzo[b]thiophen-7-yl)ethan-1-one.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or ethanol.
Substitution: Various reagents depending on the desired functional group substitution.
Major Products:
Oxidation: 1-(Benzo[b]thiophen-7-yl)ethan-1-one.
Reduction: this compound.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
1-(Benzo[b]thiophen-7-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex benzothiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to other biologically active benzothiophenes.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(Benzo[b]thiophen-7-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
1-(Benzo[b]thiophen-7-yl)ethan-1-ol can be compared with other similar compounds, such as:
2-Acetylbenzothiophene: Another benzothiophene derivative with a ketone functional group instead of a hydroxyl group.
3-Acetylthiophene: A thiophene derivative with an acetyl group at the third position.
2-Bromobenzothiophene: A benzothiophene derivative with a bromine atom at the second position.
Uniqueness: this compound is unique due to the presence of a hydroxyl group at the ethan-1-ol position, which imparts distinct chemical and biological properties compared to other benzothiophene derivatives.
Biological Activity
1-(Benzo[b]thiophen-7-yl)ethan-1-ol is a compound of increasing interest due to its potential biological activities. This article summarizes the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing on diverse research findings and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the functionalization of benzo[b]thiophene derivatives. The compound's structure includes a benzo[b]thiophene moiety, which is known for its diverse biological properties. The hydroxyl group at the ethanolic position is crucial for its biological activity, influencing interactions with various biological targets.
1. Antioxidant Activity
Recent studies have highlighted the antioxidant potential of benzo[b]thiophene derivatives, including this compound. For instance, compounds containing the benzo[b]thiophene nucleus have demonstrated significant antioxidant activity comparable to ascorbic acid. This activity is attributed to their ability to inhibit free radical-induced lipid oxidation, which is crucial in preventing oxidative stress-related diseases .
2. Neuropharmacological Effects
The compound has been evaluated for its affinity towards serotonin receptors, particularly the 5-HT_1A receptor. In vitro studies indicated that several derivatives exhibited micromolar affinity towards these receptors, suggesting potential applications in treating mood disorders . The structure of this compound may enhance its binding affinity due to specific electrostatic interactions and steric factors associated with the benzo[b]thiophene ring.
3. Anti-inflammatory Properties
Research indicates that derivatives of benzo[b]thiophene possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various cell lines, making them candidates for therapeutic applications in inflammatory diseases .
Table 1: Summary of Biological Activities of Benzo[b]thiophene Derivatives
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzo[b]thiophene ring can significantly affect biological activity. Compounds lacking bulky substituents tend to display better binding affinity towards serotonin receptors and enhanced antioxidant properties. For example, the presence or absence of methoxyl groups has been shown to influence the inhibition profiles of various derivatives .
Properties
Molecular Formula |
C10H10OS |
---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
1-(1-benzothiophen-7-yl)ethanol |
InChI |
InChI=1S/C10H10OS/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-7,11H,1H3 |
InChI Key |
ZTNIODIJPBYBRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C1SC=C2)O |
Origin of Product |
United States |
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